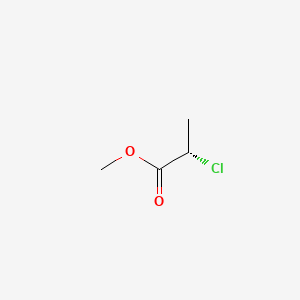![molecular formula C9H12O2 B1295251 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 825-03-6](/img/structure/B1295251.png)
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic organic molecule that is part of a family of compounds characterized by a hept-5-ene structure with a carboxylic acid functional group. This structure is a common motif in synthetic organic chemistry due to its potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of related bicyclic compounds often involves the Diels-Alder reaction, a highly regioselective process. For instance, the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester was achieved through a Diels-Alder reaction followed by a ketal hydrolysis reaction . Similarly, the synthesis of various enantiomers of aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives was accomplished through diastereomeric salt formation, isomerization, hydrogenation, and hydrolysis . These methods highlight the versatility and complexity of synthesizing bicyclic compounds with precise stereochemistry.
Molecular Structure Analysis
The molecular structure and stereochemistry of bicyclic compounds are often elucidated using NMR spectroscopy and X-ray crystallography. For example, the stereochemistry and relative configurations of synthesized aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid enantiomers were determined using these techniques . The importance of stereochemistry in the biological activity of these molecules cannot be overstated, as it can significantly influence their pharmacological properties.
Chemical Reactions Analysis
Bicyclic compounds like 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including esterification, alkylation, acylation, and epoxidation . These reactions are essential for modifying the bicyclic scaffold to produce derivatives with desired physical and chemical properties for potential applications in drug development and other fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the presence of a carboxylic acid group can affect the compound's solubility and reactivity. The bicyclic structure itself can impart rigidity to the molecule, which is beneficial in the design of drugs that require a specific conformation to interact with biological targets. The transformation of these compounds over aluminosilicate catalysts at various temperatures can lead to isomerization and hydrogen migration, demonstrating the dynamic behavior of these molecules under different conditions .
Applications De Recherche Scientifique
Synthesis and Material Applications
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been utilized in various synthesis processes and material applications. Notably, carboxyl bicyclic methacrylates derived from this compound have been synthesized for use in optical lenses and polymeric materials (Mamedov & Qedirli, 2015). Additionally, alicyclic polymers designed for 193 nm photoresist materials were synthesized using derivatives of this compound, demonstrating its significance in advanced material science (Okoroanyanwu et al., 1998).
Chemical Properties and Reactions
The compound and its derivatives have been studied for their chemical properties and reaction potential. For example, research has been conducted on the geometric parameters and conformational properties of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its derivatives, providing insight into their chemical behavior (Kas’yan et al., 2001). Moreover, studies on the synthesis of esterification compounds containing both ester and ether moieties from aliphatic carboxylic acids with 2-(bicyclo[2.2.1]hept-2-yloxy)ethanol have expanded the understanding of the chemical versatility of these compounds (Gasanov & Nagiev, 2005).
Safety And Hazards
The compound is classified under GHS07 for safety . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFJSOMLKXSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346910 | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
825-03-6 | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




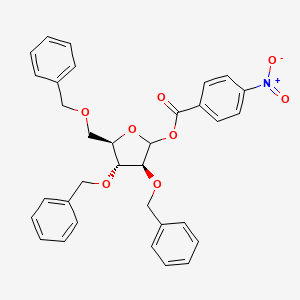
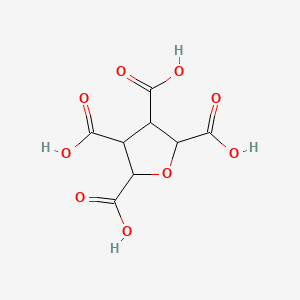

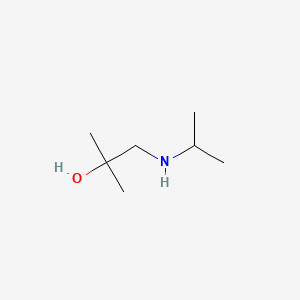
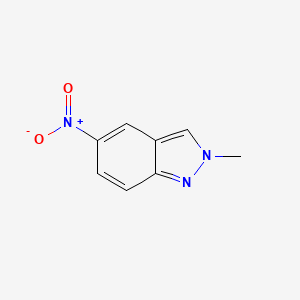

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)
